molecular formula C12H11NO2S B1454025 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 886368-73-6

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1454025
CAS RN: 886368-73-6
M. Wt: 233.29 g/mol
InChI Key: OFHFITQVFGQLKU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid, otherwise known as 2,4-dimethylthiazole-4-carboxylic acid (2,4-DMT-4-CA), is a novel organic compound that has recently been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. 2,4-DMT-4-CA is a derivative of thiazole, a five-membered heterocyclic ring that is found in a variety of natural products and pharmaceuticals. 2,4-DMT-4-CA has been found to exhibit a number of interesting properties, including its ability to act as a catalyst for the synthesis of various organic compounds, its potential as a therapeutic agent, and its ability to bind to certain proteins in the body.

Scientific Research Applications

  • Synthesis of Thiazolo[5,4-d]-thiazole Derivatives : An oxidative dimerization process using titanium(IV) enolates derived from menthyl esters of 2-isothiocarboxylic acids, including 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid, leads to the formation of thiazolo[5,4-d]thiazole derivatives as pure enantiomers. These derivatives have potential applications in asymmetric synthesis and pharmaceuticals (Cież & Kalinowska‐Tłuścik, 2012).

  • Photoreleasable Protecting Group for Carboxylic Acids : The 2,5-dimethylphenacyl chromophore, a variant of the this compound, serves as a photoremovable protecting group for carboxylic acids. This application is significant in the field of photochemistry and drug delivery systems (Klan, Zabadal, & Heger, 2000).

  • Lanthanide Metal-Organic Frameworks for Luminescence Sensing : Derivatives of dimethylphenyl imidazole dicarboxylate, closely related to this compound, have been used to create lanthanide(III)-organic frameworks. These frameworks exhibit fluorescence sensitivity to benzaldehyde-based derivatives, indicating their potential in sensing applications (Shi, Zhong, Guo, & Li, 2015).

  • Antimicrobial Studies of Benzothiazepine Derivatives : The synthesis and antimicrobial properties of benzothiazepine-2-carboxylic acids, derivatives of this compound, have been studied. These compounds exhibit activity against various bacteria and fungi, suggesting their application in antimicrobial therapies (Pant & Yadav, 2017).

  • Novel Thiazole-Based Lanthanide Complexes : A study on novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to this compound, demonstrates their potential as luminescence sensors. These complexes are particularly sensitive to benzaldehyde derivatives, which could be leveraged in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).

  • Synthesis of 1,3-Thiazole-2-Amine Derivatives : N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, related to this compound, have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown to directly inhibit 5‐lipoxygenase, an enzyme involved in inflammation-related diseases (Suh, Yum, Cheon, & Cho, 2012).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHFITQVFGQLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240320
Record name 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886368-73-6
Record name 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886368-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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